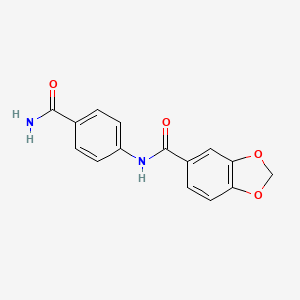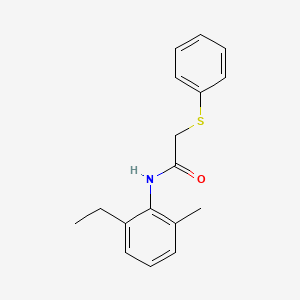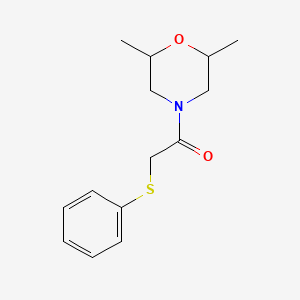![molecular formula C21H25N3O3 B11169771 Furan-2-yl{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11169771.png)
Furan-2-yl{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that features a furan ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl-piperidine intermediate. This can be achieved through the reaction of furan-2-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with 4-phenylpiperazine under similar coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-[(4-Chlorophenyl)carbonyl]piperidin-4-one
Uniqueness
1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE is unique due to the presence of both a furan ring and a piperazine ring, which can impart distinct chemical and biological properties. This combination of structural features can lead to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H25N3O3/c25-20(24-14-12-22(13-15-24)18-5-2-1-3-6-18)17-8-10-23(11-9-17)21(26)19-7-4-16-27-19/h1-7,16-17H,8-15H2 |
InChI Key |
LOCPOXKTANJGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169695.png)
![4-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11169696.png)
![Ethyl 4-methyl-2-{[(phenylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11169707.png)
![2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11169711.png)
![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-4-(propanoylamino)benzamide](/img/structure/B11169729.png)
![N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11169736.png)
![2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide](/img/structure/B11169748.png)
![1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169754.png)
![5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11169756.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide](/img/structure/B11169769.png)

![1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169785.png)

